molecular formula C19H25N5O2 B2697110 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379993-22-1

4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2697110
CAS No.: 2379993-22-1
M. Wt: 355.442
InChI Key: CPXPYFDCPWGQHY-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Incorporation of the Imidazole Group: This can be done through a condensation reaction with an imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole group, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the imidazole group can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(6-Cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone
  • [4-[(6-Cyclohexylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone

Uniqueness

The uniqueness of 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from its cyclopropyl and cyclohexyl analogs, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-23-13-20-10-17(23)19(25)24-7-5-14(6-8-24)11-26-18-9-16(21-12-22-18)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPYFDCPWGQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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